3-ethyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS No.: 1060203-86-2
Cat. No.: VC11923081
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060203-86-2 |
|---|---|
| Molecular Formula | C7H9N5S |
| Molecular Weight | 195.25 g/mol |
| IUPAC Name | 3-ethyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C7H9N5S/c1-3-12-6-5(10-11-12)7(13-2)9-4-8-6/h4H,3H2,1-2H3 |
| Standard InChI Key | SPYUWNYXFWTUPQ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)SC)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)SC)N=N1 |
Introduction
Structural and Molecular Analysis
Molecular Composition
The compound (CAS 1060203-86-2) features a triazole ring fused to a pyrimidine backbone, with an ethyl group at the 3-position and a methylsulfanyl (-SMe) group at the 7-position. Its molecular formula is C₇H₉N₅S, with a molecular weight of 195.25 g/mol. The IUPAC name, 3-ethyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine, reflects its substitution pattern and bicyclic architecture.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₅S |
| Molecular Weight | 195.25 g/mol |
| Density | 1.58 g/cm³ (estimated) |
| Boiling Point | 378°C (estimated) |
| LogP (Partition Coefficient) | 1.82 (calculated) |
Spectral Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. The ¹H NMR spectrum typically shows signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.2 ppm for CH₂) and methylsulfanyl moiety (δ 2.5 ppm). The triazole and pyrimidine protons resonate between δ 8.0–9.0 ppm . IR spectroscopy confirms the presence of C-N and C-S bonds via absorption bands at 1,650 cm⁻¹ and 680 cm⁻¹, respectively.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a Dimroth rearrangement or cyclocondensation of pyrimidine precursors with hydrazine derivatives. A representative route includes:
-
Step 1: Reaction of 4,6-dichloropyrimidine with ethylhydrazine to form the triazole ring.
-
Step 2: Nucleophilic substitution with methyl sulfide to introduce the -SMe group.
-
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethylhydrazine, EtOH, 80°C | 75 |
| 2 | NaSMe, DMF, 60°C | 82 |
| 3 | Column chromatography | 95 |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance efficiency, achieving >90% purity as verified by HPLC. Solvent recovery systems minimize waste, aligning with green chemistry principles.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 2.74 µM) and fungi (Candida albicans: MIC = 4.92 µM). The methylsulfanyl group enhances membrane permeability, disrupting cell wall synthesis .
Table 3: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 2.74 | HDAC inhibition |
| HepG2 | 4.92 | ROS generation |
| A549 | 1.96 | Caspase-3 activation |
Antiplatelet Effects
Analogous triazolo-pyrimidines (e.g., ticagrelor derivatives) inhibit P2Y₁₂ receptors, reducing ADP-induced platelet aggregation by >80% at 10 µM . This suggests potential applications in cardiovascular therapeutics .
Pharmacological Applications
Therapeutic Targeting
The compound’s dual activity against microbial pathogens and cancer cells positions it as a multifunctional agent. Clinical trials for analogs highlight its utility in:
-
Infectious Diseases: Adjunct therapy for drug-resistant infections.
Drug Delivery Systems
Encapsulation in liposomal nanoparticles improves bioavailability, with a 3.2-fold increase in plasma half-life compared to free drug.
Comparative Analysis with Structural Analogues
Activity Profiles
-
3-Ethyl-7-((4-(trifluoromethyl)benzyl)thio)-triazolo[4,5-d]pyrimidine (CAS 1058238-95-1): Enhanced LSD1 inhibition (IC₅₀ = 49 nM) due to hydrophobic interactions .
-
7-(Ethylsulfanyl)-3-methyl-triazolo[4,5-d]pyrimidine (CAS 1058433-37-6): Reduced anticancer activity (IC₅₀ = 5.6 µM), underscoring the ethyl group’s role in target binding.
Table 4: Structure-Activity Relationships (SAR)
| Substituent | Target | IC₅₀ (µM) |
|---|---|---|
| -SMe at C7 | LSD1 | 1.79 |
| -SCH₂CF₃ at C7 | USP28 | 0.45 |
| -NH₂ at C7 | P2Y₁₂ | 0.87 |
Toxicity and Selectivity
The methylsulfanyl derivative shows lower hepatotoxicity (CC₅₀ = 128 µM in HepG2) compared to chloro-substituted analogs (CC₅₀ = 34 µM). Selectivity indices (>10) suggest favorable safety profiles .
Future Directions
Targeted Modifications
-
Position 3: Introducing fluorinated ethyl groups to enhance blood-brain barrier penetration.
-
Position 7: Replacing -SMe with -SeMe to exploit selenium’s redox-modulating properties.
Clinical Translation
Ongoing research focuses on combination therapies with checkpoint inhibitors (e.g., pembrolizumab) to synergize anticancer effects . Phase I trials for LSD1 inhibitors are anticipated by 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume